molecular formula C9H8ClNO B1438035 2-(1-Chloroethyl)-1,3-benzoxazole CAS No. 1092286-05-9

2-(1-Chloroethyl)-1,3-benzoxazole

Cat. No.: B1438035
CAS No.: 1092286-05-9
M. Wt: 181.62 g/mol
InChI Key: PBDKIPQEQVWJHW-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the 1-chloroethyl group at the second position of the benzoxazole ring makes this compound unique and potentially useful in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-1,3-benzoxazole typically involves the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions to form the intermediate 2-(1-chloroethyl)benzoxazole. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group at the 1-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as hydroxyl or amine groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of benzoxazole.

    Oxidation: Products include oxides or other oxidized derivatives.

    Reduction: Products include hydroxyl or amine derivatives.

Scientific Research Applications

2-(1-Chloroethyl)-1,3-benzoxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-1,3-benzoxazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The benzoxazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Chloroethyl)-1,3-benzothiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2-(1-Chloroethyl)-1,3-benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.

    2-(1-Chloroethyl)-1,3-oxazole: Lacks the benzene ring, containing only the oxazole ring with the chloroethyl group.

Uniqueness

2-(1-Chloroethyl)-1,3-benzoxazole is unique due to the presence of the oxygen atom in the heterocyclic ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

2-(1-chloroethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDKIPQEQVWJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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